molecular formula C30H23F3N4O B11671397 N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Cat. No.: B11671397
M. Wt: 512.5 g/mol
InChI Key: RMIUWQZTRHZXBB-UHFFFAOYSA-N
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Description

N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene.

    Microwave-assisted reaction: This method accelerates the reaction process.

    Metal-mediated reaction: Utilizes metal catalysts to facilitate the reaction.

    Ultrasound-promoted reaction: Uses ultrasonic waves to enhance reaction rates.

    Phase-transfer catalysis reaction: Employs phase-transfer catalysts to improve reaction efficiency.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is unique due to its specific structural features, such as the trifluoromethyl group and the quinazoline core

Properties

Molecular Formula

C30H23F3N4O

Molecular Weight

512.5 g/mol

IUPAC Name

N,N-dibenzyl-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C30H23F3N4O/c31-30(32,33)28-24-16-15-22-13-7-8-14-23(22)27(24)34-26-17-25(35-37(26)28)29(38)36(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-14,17H,15-16,18-19H2

InChI Key

RMIUWQZTRHZXBB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5)N=C2C6=CC=CC=C61)C(F)(F)F

Origin of Product

United States

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